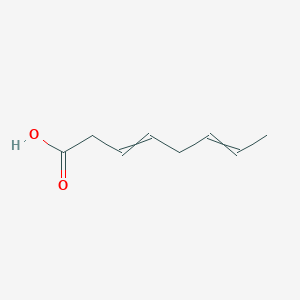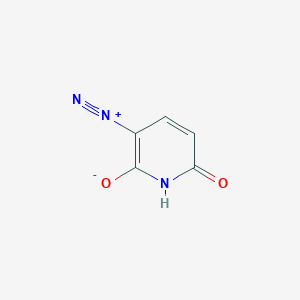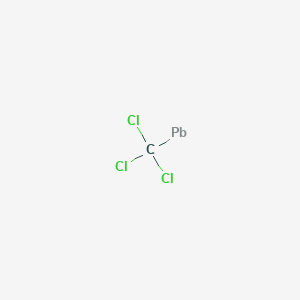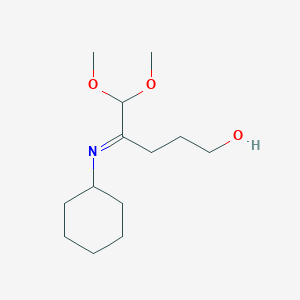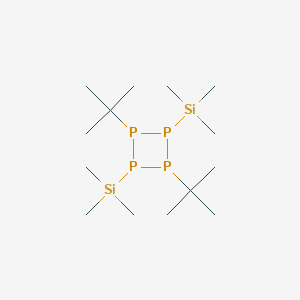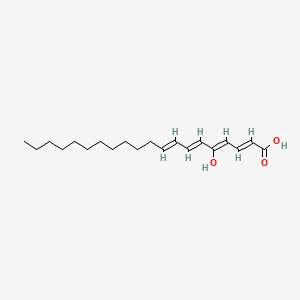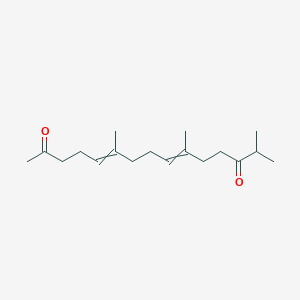![molecular formula C12H18S2 B14467081 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene CAS No. 67690-80-6](/img/structure/B14467081.png)
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene is a chemical compound with a unique spiro structure, characterized by the presence of sulfur atoms within its ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of sulfur-containing reagents to introduce the dithia ring system. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithia ring system into simpler sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur-containing ring system can interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the ring system can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene: Similar structure but lacks the methylidene group.
1,4-Dithiaspiro[4.5]dec-6-ene-8-methanol: Contains a hydroxyl group instead of the methylidene group.
Uniqueness
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4This structural difference can influence its interaction with biological molecules and its behavior in chemical reactions .
Propiedades
Número CAS |
67690-80-6 |
|---|---|
Fórmula molecular |
C12H18S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
7,9,9-trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H18S2/c1-9-7-12(13-5-6-14-12)8-11(3,4)10(9)2/h7H,2,5-6,8H2,1,3-4H3 |
Clave InChI |
MRFQXBWJLYNZHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2(CC(C1=C)(C)C)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
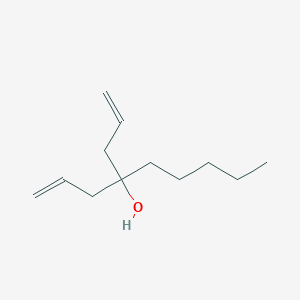
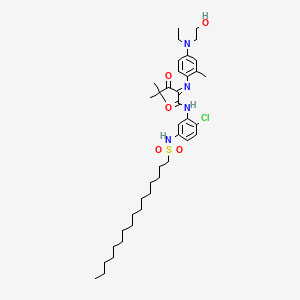

![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
